3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
The compound “3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzamide group and a pyridin-4-yl group.
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the use of heterocyclic scaffolds . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, a benzamide group, and a pyridin-4-yl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Heterocyclic Compounds in Chemistry and Biology
Heterocyclic compounds play a crucial role in the development of new pharmaceuticals and materials due to their complex structures and diverse properties. Research has extensively explored the chemistry of compounds containing heterocycles like pyridine, pyrrolidine, and benzamide derivatives, highlighting their potential in creating novel central nervous system (CNS) acting drugs, among other applications.
Chemistry and Properties of Heterocyclic Compounds : Studies like those by Boča, Jameson, and Linert (2011) review the chemistry of compounds with 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and related structures, emphasizing their preparation, properties, and applications in forming complex compounds with notable spectroscopic, structural, and biological activities [Boča, Jameson, Linert, 2011].
Biological Applications : The modification of heterocyclic compounds has led to the development of new antitubercular agents, as detailed by M. Asif (2014), showcasing the potential of these compounds in addressing infectious diseases through the creation of derivatives with significant anti-tubercular activity [M. Asif, 2014].
Drug Development and Synthetic Applications : Research into the synthesis and application of enaminoketones, as discussed by Negri, Kascheres, and Kascheres (2004), reveals the versatility of these intermediates in producing a variety of biologically active heterocyclic compounds, indicating the broad potential of heterocyclic chemistry in drug discovery and development [Negri, Kascheres, Kascheres, 2004].
Future Directions
The future directions for research on “3,4-dichloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the physicochemical parameters and exploring the pharmacophore space due to sp3-hybridization .
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
3,4-dichloro-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-13-4-3-12(9-14(13)19)17(24)21-10-11-5-6-20-15(8-11)22-7-1-2-16(22)23/h3-6,8-9H,1-2,7,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEWKEDTFYCUIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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